ethyl 4-[4-({naphtho[2,1-d][1,3]thiazol-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate
Description
This compound features a naphtho[2,1-d][1,3]thiazole core linked via a carbamoyl group to a benzenesulfonyl-piperazine scaffold, terminated by an ethyl carboxylate ester. Its molecular weight is estimated to exceed 550 g/mol based on structural analogs (e.g., 532.6 g/mol for benzothiazole derivatives in ) .
Properties
IUPAC Name |
ethyl 4-[4-(benzo[g][1,3]benzothiazol-2-ylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O5S2/c1-2-34-25(31)28-13-15-29(16-14-28)36(32,33)19-10-7-18(8-11-19)23(30)27-24-26-21-12-9-17-5-3-4-6-20(17)22(21)35-24/h3-12H,2,13-16H2,1H3,(H,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVXPBKROZLBGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[4-({naphtho[2,1-d][1,3]thiazol-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the naphthothiazole core, followed by the introduction of the benzenesulfonyl group and the piperazine moiety. Common reagents used in these reactions include thionyl chloride, ethyl chloroformate, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-({naphtho[2,1-d][1,3]thiazol-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols; often requires catalysts and specific temperature control.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Ethyl 4-[4-({naphtho[2,1-d][1,3]thiazol-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ethyl 4-[4-({naphtho[2,1-d][1,3]thiazol-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations in Thiazole/Thiadiazole Systems
The table below highlights key structural differences between the target compound and related analogs:
Key Observations :
Physicochemical Properties
- Topological Polar Surface Area (TPSA) : Analogs like ’s compound have TPSA = 143 Ų, suggesting moderate solubility. The naphthothiazole variant may exhibit lower solubility due to increased hydrophobicity .
- Rotatable Bonds : Most analogs (e.g., ) have 7 rotatable bonds, indicating similar conformational flexibility .
Biological Activity
Ethyl 4-[4-({naphtho[2,1-d][1,3]thiazol-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound combines various functional groups, including naphthothiazole and piperazine, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and features a piperazine ring, which is known for its role in various biological activities. The presence of the naphthothiazole moiety is particularly significant as it has been associated with diverse biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C25H24N4O5S2 |
| Molecular Weight | 520.61 g/mol |
| IUPAC Name | Ethyl 4-[4-(naphtho[2,1-d][1,3]thiazol-2-ylcarbamoyl)benzenesulfonyl]piperazine-1-carboxylate |
1. Enzyme Inhibition
Research indicates that compounds similar to this compound may act as enzyme inhibitors. For example, studies have shown that piperazine derivatives can inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the metabolism of endocannabinoids. This inhibition can lead to increased levels of endogenous lipids such as anandamide, which has implications for pain relief and inflammation management .
2. Anticancer Properties
The naphthothiazole component is known for its anticancer properties. Research has demonstrated that similar compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have reported that thiazole derivatives can induce apoptosis in cancer cells through multiple mechanisms, including the activation of caspases and modulation of cell cycle regulators.
3. Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Thiazole derivatives are often explored for their antibacterial and antifungal properties. Preliminary studies indicate that compounds with similar structures can inhibit the growth of pathogenic bacteria and fungi, making them candidates for further development as antimicrobial agents.
Case Study: FAAH Inhibition
A study investigating FAAH inhibitors highlighted a compound structurally related to this compound. This compound demonstrated significant selectivity for FAAH-1 over FAAH-2 and effectively increased levels of endocannabinoids in vivo, suggesting potential therapeutic applications in pain management and neuroprotection .
Research Findings on Anticancer Activity
In vitro studies on thiazole derivatives revealed that they could significantly inhibit the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involved the induction of oxidative stress leading to apoptosis. These findings suggest that this compound may exhibit similar anticancer activity due to its structural characteristics.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for ethyl 4-[4-({naphtho[2,1-d][1,3]thiazol-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate, and what critical reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step sequences:
Piperazine Ring Formation : React ethylenediamine with dihaloalkanes under basic conditions to form the piperazine core .
Sulfonylation : Introduce the benzenesulfonyl group via sulfonyl chloride intermediates in the presence of a base (e.g., triethylamine) .
Carbamoyl Coupling : Use carbodiimide coupling agents (e.g., EDC/HOBt) to attach the naphthothiazole-carbamoyl moiety .
- Critical Conditions :
- Temperature control during sulfonylation (0–5°C minimizes side reactions) .
- Anhydrous conditions for carbamoyl coupling to prevent hydrolysis .
- Column chromatography (e.g., EtOAc/MeOH with 0.25% Et₃N) for purification .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the piperazine ring, sulfonyl group position, and carbamoyl linkage .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .
- Mass Spectrometry (HRMS) : Validates molecular weight and detects byproducts (e.g., incomplete sulfonylation) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodology :
- Analog Synthesis : Replace the naphthothiazole moiety with other heterocycles (e.g., benzimidazole, triazole) to evaluate target binding specificity .
- Functional Group Modifications : Vary the ethyl ester to amides or acids to study pharmacokinetic effects .
- Data Analysis : Use in vitro assays (e.g., enzyme inhibition IC₅₀) paired with computational docking (AutoDock Vina) to correlate substituent effects with activity .
Q. How should researchers resolve contradictory bioactivity data across different studies?
- Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:
- Assay Conditions : Differences in ATP concentration (10 µM vs. 100 µM) or buffer pH .
- Protein Source : Recombinant vs. native enzyme preparations .
- Resolution Strategy :
- Standardize protocols (e.g., IC₅₀ determination under fixed ATP levels).
- Validate findings using orthogonal assays (e.g., SPR for binding affinity) .
Q. What computational methods are suitable for predicting this compound’s metabolic stability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
